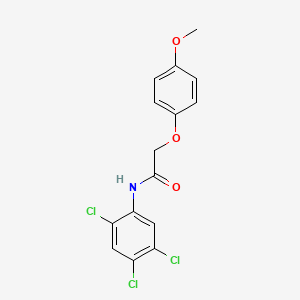
2-(4-methoxyphenoxy)-N-(2,4,5-trichlorophenyl)acetamide
説明
2-(4-methoxyphenoxy)-N-(2,4,5-trichlorophenyl)acetamide, also known as GW 9662, is a selective peroxisome proliferator-activated receptor (PPAR) antagonist. It is widely used in scientific research to study the role of PPARs in various physiological and pathological processes.
作用機序
2-(4-methoxyphenoxy)-N-(2,4,5-trichlorophenyl)acetamide 9662 binds to the ligand-binding domain of PPARs and prevents their activation by endogenous ligands such as fatty acids and their derivatives. This leads to the inhibition of PPAR-mediated gene expression and downstream signaling pathways. This compound 9662 is highly selective for PPARs and does not affect other nuclear receptors such as estrogen receptors or glucocorticoid receptors.
Biochemical and Physiological Effects
This compound 9662 has been shown to have a wide range of biochemical and physiological effects in different tissues and organs. In adipose tissue, this compound 9662 inhibits the expression of genes involved in adipogenesis and lipid metabolism. In liver, this compound 9662 reduces the expression of genes involved in gluconeogenesis and lipid metabolism. In skeletal muscle, this compound 9662 inhibits the uptake and utilization of glucose. In the cardiovascular system, this compound 9662 reduces inflammation and oxidative stress.
実験室実験の利点と制限
2-(4-methoxyphenoxy)-N-(2,4,5-trichlorophenyl)acetamide 9662 has several advantages for lab experiments. It is a highly selective PPAR antagonist that can be used to study the function of PPARs in different tissues and organs. It is also easy to synthesize and relatively stable. However, there are also some limitations to its use. This compound 9662 has a short half-life and may require frequent dosing in long-term experiments. It also has poor solubility in aqueous solutions and may require the use of organic solvents.
将来の方向性
There are several future directions for the use of 2-(4-methoxyphenoxy)-N-(2,4,5-trichlorophenyl)acetamide 9662 in scientific research. One area of interest is the role of PPARs in cancer. PPARs have been shown to play a complex role in cancer development and progression, and this compound 9662 can be used to study their function in different types of cancer. Another area of interest is the role of PPARs in neurodegenerative diseases. PPARs have been shown to have neuroprotective effects, and this compound 9662 can be used to study their potential therapeutic benefits in diseases such as Alzheimer's and Parkinson's. Finally, this compound 9662 can be used in combination with other drugs to study their synergistic effects on PPAR-mediated pathways.
科学的研究の応用
2-(4-methoxyphenoxy)-N-(2,4,5-trichlorophenyl)acetamide 9662 is widely used in scientific research to study the role of PPARs in various physiological and pathological processes. PPARs are nuclear receptors that regulate gene expression in response to fatty acids and their derivatives. They play a crucial role in lipid metabolism, glucose homeostasis, inflammation, and cell proliferation. This compound 9662 is a potent and selective PPAR antagonist that can be used to study the function of PPARs in different tissues and organs.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2,4,5-trichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3/c1-21-9-2-4-10(5-3-9)22-8-15(20)19-14-7-12(17)11(16)6-13(14)18/h2-7H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNKXNAOZPRLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3553043.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3553051.png)
![{3-bromo-4-[(3,4-dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B3553052.png)
![2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-isobutylbenzamide](/img/structure/B3553058.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide](/img/structure/B3553059.png)
![N-(2-phenylethyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B3553073.png)
![N~1~-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3553075.png)
![methyl 3-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B3553082.png)


![N~1~-(2-ethyl-6-methylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3553099.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methylphenyl)benzamide](/img/structure/B3553107.png)
![2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B3553113.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3553125.png)